1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine
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Overview
Description
1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 4-fluorophenylethylamine.
Formation of Intermediate: The 6-chloropyridine is reacted with a suitable reagent to form an intermediate compound.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloropyridine or fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloropyridin-3-yl)-4-[2-(4-chlorophenyl)ethyl]piperazine
- 1-(6-Chloropyridin-3-yl)-4-[2-(4-methylphenyl)ethyl]piperazine
- 1-(6-Chloropyridin-3-yl)-4-[2-(4-methoxyphenyl)ethyl]piperazine
Uniqueness
1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine is unique due to the presence of both chloropyridine and fluorophenyl moieties, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, pharmacokinetics, and interactions with molecular targets.
Properties
CAS No. |
681468-64-4 |
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Molecular Formula |
C17H19ClFN3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine |
InChI |
InChI=1S/C17H19ClFN3/c18-17-6-5-16(13-20-17)22-11-9-21(10-12-22)8-7-14-1-3-15(19)4-2-14/h1-6,13H,7-12H2 |
InChI Key |
UALDNFKTKURWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)F)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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